2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine is a chemical compound with the molecular formula C11H14N2O It is characterized by the presence of an oxazole ring fused to a pyridine ring, with a methylpropyl substituent at the 4-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine typically involves the condensation of an aldehyde with an amine, followed by cyclization to form the oxazole ring. One common method involves the reaction of 2-pyridinecarboxaldehyde with ®-4-isopropyl-2-aminobutanol under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4R)-4,5-Dihydro-4-(1,1-dimethylethyl)-2-oxazolyl]pyridine: Similar structure with a tert-butyl group instead of a methylpropyl group.
2-[(4S)-4,5-Dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]pyridine: Stereoisomer with different spatial arrangement of substituents.
Uniqueness
2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine is unique due to its specific substituent pattern and stereochemistry, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-butan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H16N2O/c1-3-9(2)11-8-15-12(14-11)10-6-4-5-7-13-10/h4-7,9,11H,3,8H2,1-2H3 |
InChI Key |
HACGYFCGBPVQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.